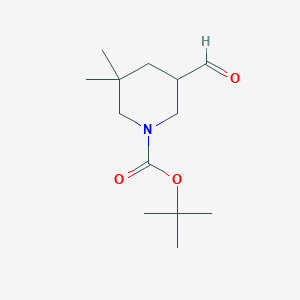

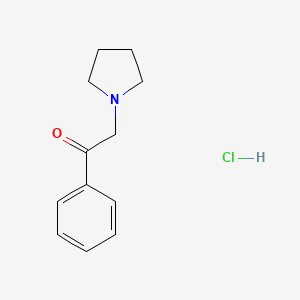

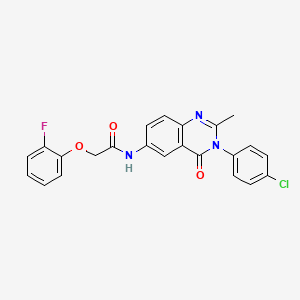

![molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7](/img/structure/B3020372.png)

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Descripción general

Descripción

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .

Mode of Action

The compound interacts with its target, CDK2, by addressing the ATP-binding pocket . Due to high sequence conservation within the kinase atp binding pocket and the large size of the kinase family, selectivity can be a major challenge .

Biochemical Pathways

It is known that cdk2 plays a role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .

Result of Action

Given its target, it can be inferred that it may have an impact on cell cycle progression, apoptosis, transcription, and viral infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Also, it is recommended to be stored in an inert atmosphere at 2-8°C .

Análisis Bioquímico

Biochemical Properties

It has been found to interact with Cyclin-dependent kinase 2 in humans

Molecular Mechanism

It is known to interact with Cyclin-dependent kinase 2 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still under study.

Propiedades

IUPAC Name |

7-chloropyrazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDAMMMLPCIRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C=C(N2N=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

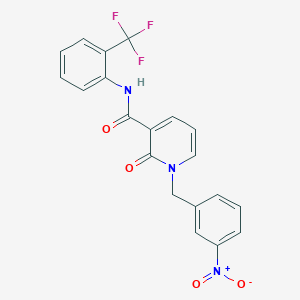

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

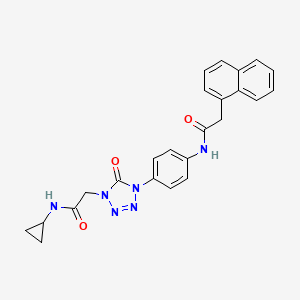

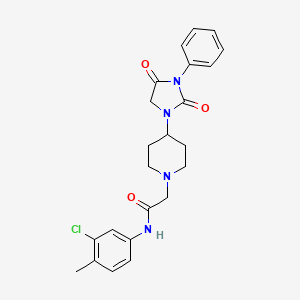

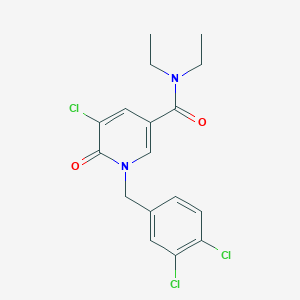

![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)

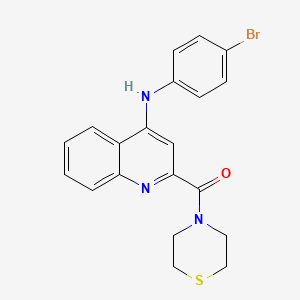

![2-(4-chlorophenoxy)-2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide](/img/structure/B3020295.png)

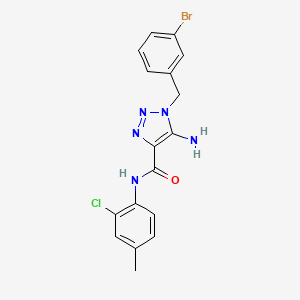

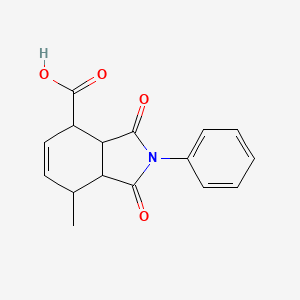

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)